molecular formula C18H24N4O2 B7437656 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

カタログ番号 B7437656
分子量: 328.4 g/mol
InChIキー: UJDSHIXEWKFRHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs.

作用機序

The mechanism of action of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves the inhibition of mutant EGFR signaling pathways, which are commonly dysregulated in NSCLC. Specifically, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide binds to the ATP-binding pocket of mutant EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. This mechanism is highly selective for mutant EGFR, and it has been shown to be effective in overcoming resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several biochemical and physiological effects, including the inhibition of mutant EGFR signaling pathways, the induction of apoptosis, and the inhibition of tumor growth. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to be highly selective for mutant EGFR, with minimal activity against wild-type EGFR. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to have a favorable safety profile, with few adverse events reported.

実験室実験の利点と制限

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mutant EGFR, which allows for the specific targeting of cancer cells with this mutation. Another advantage is its favorable safety profile, which allows for the administration of higher doses without significant toxicity. One limitation is its moderate yield in the synthesis process, which can limit the availability of the compound for lab experiments. Another limitation is the potential for the development of resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide over time, which can limit its long-term efficacy.

将来の方向性

There are several future directions for the development and use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide. One direction is the investigation of combination therapies that can enhance the efficacy of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, such as the combination with other targeted therapies or immunotherapies. Another direction is the development of new EGFR TKIs that can overcome resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other third-generation EGFR TKIs. Additionally, the use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide in other types of cancer with EGFR mutations, such as head and neck cancer, is an area of active research. Finally, the development of biomarkers that can predict response to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other EGFR TKIs is an important area of research that can help to optimize patient selection and treatment outcomes.

合成法

The synthesis of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves several steps, including the preparation of the key intermediate 2-(4-methoxyphenyl)-6-nitro-1H-benzimidazole, the reduction of the nitro group to an amino group, and the coupling of the resulting amine with the pyridine-3-carboxylic acid derivative. The final step involves the introduction of the oxan-2-ylpyrazole moiety by reacting with an appropriate reagent. The overall yield of the synthesis is moderate, but the purity of the final product is high.

科学的研究の応用

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in several studies. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown potent and selective inhibitory activity against mutant EGFR, including T790M, which is a common mutation associated with resistance to first-generation EGFR TKIs. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown promising results in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, with a high response rate and a favorable safety profile.

特性

IUPAC Name

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)17-15(8-7-13(3)20-17)18(23)21-14-10-19-22(11-14)16-6-4-5-9-24-16/h7-8,10-12,16H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSHIXEWKFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CN(N=C2)C3CCCCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。